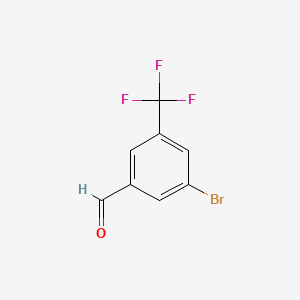

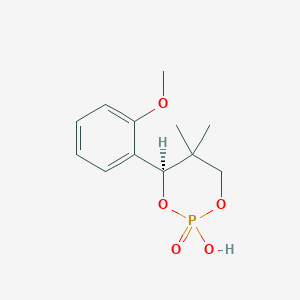

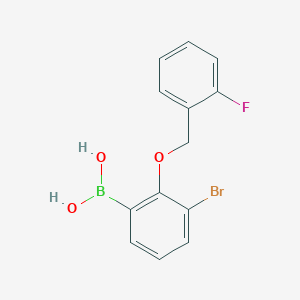

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, also known as 3BFBP, is a boronic acid derivative that has proven to be a versatile reagent for organic synthesis. This molecule has been studied for its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, arylation, and Heck reactions. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. Additionally, 3BFBP has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research.

科学的研究の応用

Drug Design and Delivery

Scientific Field

Pharmacology and Biotechnology

Application Summary

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Methods of Application

The specific methods of application would depend on the type of drug being designed or the specifics of the delivery device. However, it’s important to note that these compounds are only marginally stable in water, which can influence their use in pharmacological purposes .

Results or Outcomes

The outcomes of using these compounds in drug design and delivery can vary widely depending on the specific drug or delivery device being developed. However, the use of these compounds has opened up new possibilities in the field of drug design .

Organic Synthesis

Scientific Field

Application Summary

Pinacol boronic esters, a group which includes the compound , are highly valuable building blocks in organic synthesis . They have been used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Methods of Application

The methods of application involve various chemical reactions, the specifics of which would depend on the desired outcome. For example, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

Results or Outcomes

The outcomes of these applications are the creation of a broad range of functional groups, expanding the scope of boron chemistry .

Catalysis

Scientific Field

Application Summary

Boronic acids, including the compound , can catalyze the formation of amide bonds from amines and carboxylic acids . They are used to promote greener amidations of carboxylic acids and amines in catalytic amounts .

Methods of Application

The methods of application involve the use of these compounds as catalysts in chemical reactions. The specific procedures would depend on the reaction being catalyzed .

Results or Outcomes

The outcomes of these applications are the creation of amide bonds, which are fundamental in many chemical processes .

Hydrolysis Studies

Scientific Field

Application Summary

Boronic acids and their esters, including the compound , are studied for their susceptibility to hydrolysis . The kinetics of this process is dependent on the substituents in the aromatic ring .

Methods of Application

The methods of application involve studying the hydrolysis of these compounds under various conditions, including at physiological pH .

Results or Outcomes

The outcomes of these studies provide valuable information about the stability of these compounds, which is important for their potential use in pharmacological applications .

特性

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIXNSHJQLMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584587 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

870778-86-2 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。